molecular formula C22H26ClN7O2 B2823832 8-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923674-74-2

8-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2823832
CAS No.: 923674-74-2
M. Wt: 455.95
InChI Key: UKPVIBGJBMABPO-UHFFFAOYSA-N
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Description

8-(2-(4-(2-Chlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative featuring a fused imidazo[2,1-f]purine core substituted with a 2-chlorobenzyl-piperazinyl-ethyl side chain. Evidence suggests that analogs of this scaffold exhibit therapeutic relevance in cancer, inflammation, and fibrosis due to their ability to inhibit TGF-β activity . The 2-chlorobenzyl group and piperazine moiety are critical for enhancing binding affinity and selectivity, while the methyl groups at positions 1 and 7 may improve metabolic stability .

Properties

IUPAC Name

6-[2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN7O2/c1-15-13-30-18-19(26(2)22(32)25-20(18)31)24-21(30)29(15)12-11-27-7-9-28(10-8-27)14-16-5-3-4-6-17(16)23/h3-6,13H,7-12,14H2,1-2H3,(H,25,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPVIBGJBMABPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCN4CCN(CC4)CC5=CC=CC=C5Cl)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Imidazopurine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazopurine core.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using 2-chlorobenzyl chloride and piperazine as starting materials.

    Final Coupling: The final step involves coupling the piperazine derivative with the imidazopurine core under conditions that facilitate the formation of the desired product, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

8-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl moiety, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the chlorobenzyl position.

Scientific Research Applications

8-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

    Biological Studies: Used in studies to understand its effects on cellular pathways and its potential as a modulator of biological processes.

    Pharmaceutical Development: Explored as a lead compound in the development of new drugs, especially those targeting central nervous system disorders.

Mechanism of Action

The mechanism of action of 8-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various signaling pathways. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Structural Features Key Biological/Pharmacological Data References
Target Compound : 8-(2-(4-(2-Chlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione 2-Chlorobenzyl-piperazinyl-ethyl side chain; 1,7-dimethyl-purine core TGF-β inhibition; potential applications in cancer, inflammation, fibrosis
8-(2-(4-Benzylpiperazin-1-yl)ethyl)-1,7-dimethyl analog () Benzyl instead of 2-chlorobenzyl Structural analog with unmodified benzyl group; reduced electron-withdrawing effects may lower receptor affinity compared to chlorinated analogs
8-(2-(4-(3-Chlorophenyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl analog () 3-Chlorophenyl substitution; additional methyl groups at positions 1,6,7 Enhanced steric bulk; potential for altered receptor selectivity or pharmacokinetics
Compound 35 (): 8-(2-Chlorophenyl)-9-(4-chlorophenyl)-6-[4-(3,3-dimethylbutanoyl)piperazin-1-yl]-9H-purine Dichlorophenyl-purine core; 3,3-dimethylbutanoyl-piperazine High purity (>99% HPLC), moderate yield (74%); MS m/z = 523.5
Compound 40 (): 8-(2-Chlorophenyl)-9-(4-chlorophenyl)-6-[4-(dihydrobenzodioxin-carbonyl)piperazin-1-yl]-9H-purine Dihydrobenzodioxin-carbonyl-piperazine Lower yield (19%) but high purity (>99% HPLC); MS m/z = 587.2
Compound 5 (): 8-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-1,3-dimethyl-imidazo[2,1-f]purine-2,4-dione 6,7-Dimethoxy-dihydroisoquinoline side chain Potent PDE4B1/PDE10A inhibition; hybrid structure for multi-target activity

Pharmacological and Therapeutic Profiles

  • Receptor Selectivity: The target compound’s 2-chlorobenzyl group likely enhances TGF-β inhibition compared to non-chlorinated analogs (e.g., ’s benzyl derivative) . Compound 5 () demonstrates that substituents like 6,7-dimethoxy-dihydroisoquinoline improve PDE4B/PDE10A inhibition, highlighting the impact of side-chain modifications on enzyme selectivity .
  • Therapeutic Indications: The target compound is implicated in fibrosis and cancer via TGF-β modulation .

Biological Activity

The compound 8-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione , commonly referred to as EVT-3132369, is an imidazo[2,1-f]purine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of EVT-3132369 is C19H24ClN5O2C_{19}H_{24}ClN_5O_2, and it features a complex structure that includes a piperazine ring and an imidazo[2,1-f]purine core. The synthesis typically involves multi-step reactions using various reagents and solvents, optimized for yield and purity. The structural representation is crucial for understanding its interaction with biological targets.

Receptor Affinity

Research indicates that compounds within the imidazo[2,1-f]purine class exhibit significant interactions with serotonin receptors (5-HT). Specifically:

  • 5-HT Receptor Binding : Studies have identified EVT-3132369 as a ligand for serotonin receptors, particularly 5-HT1A and 5-HT7. These receptors are implicated in mood regulation and anxiety disorders .

Phosphodiesterase Inhibition

The compound has also been evaluated for its inhibitory effects on phosphodiesterases (PDEs), specifically PDE4B and PDE10A. These enzymes play critical roles in cyclic nucleotide signaling pathways:

  • PDE Inhibition : EVT-3132369 demonstrated weak inhibitory activity against PDE4B and PDE10A but showed promising results as a mixed receptor ligand with potential antidepressant effects .

Antidepressant Activity

In vivo studies have highlighted the antidepressant potential of EVT-3132369:

  • Forced Swim Test (FST) : In animal models, the compound exhibited significant antidepressant-like effects compared to standard treatments like diazepam. The effective dose was noted at 2.5 mg/kg .

The biological activity of EVT-3132369 is primarily attributed to its ability to modulate neurotransmitter systems:

  • Serotonergic Modulation : By acting on 5-HT receptors, the compound may enhance serotonergic neurotransmission, contributing to its antidepressant effects.
  • cAMP Signaling Pathways : As a PDE inhibitor, it may increase levels of cyclic AMP (cAMP), further influencing mood-regulating pathways.

Case Studies

Several studies have provided insights into the therapeutic potential of EVT-3132369:

  • Antidepressant Efficacy : A study involving FST demonstrated that the compound significantly reduced immobility time in mice, indicating enhanced mood compared to controls .
  • Anxiolytic Effects : Another study reported that EVT-3132369 exhibited anxiolytic properties superior to those of traditional anxiolytics like diazepam in animal models.

Data Summary Table

Parameter Value/Description
Molecular FormulaC19H24ClN5O2C_{19}H_{24}ClN_5O_2
Receptor Affinities5-HT1A, 5-HT7
PDE InhibitionWeak inhibition of PDE4B and PDE10A
Effective Dose (FST)2.5 mg/kg
Antidepressant ActivitySignificant reduction in immobility time
Anxiolytic ActivityGreater efficacy than diazepam

Q & A

Q. What are the critical parameters for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential alkylation of the imidazo[2,1-f]purine core followed by piperazine coupling. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve nucleophilic substitution efficiency during piperazine attachment .
  • Catalysts : Triethylamine or palladium-based catalysts enhance reaction yields in cross-coupling steps .
  • Temperature control : Maintaining 60–80°C prevents side reactions (e.g., N-dealkylation) . Methodological advice: Use fractional factorial experimental design (DoE) to screen critical variables and reduce trial-and-error approaches .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Advanced spectroscopic techniques are required:

  • 1H/13C NMR : Verify substituent positions (e.g., 2-chlorobenzyl group at δ 7.2–7.4 ppm for aromatic protons) .
  • HRMS : Confirm molecular ion [M+H]+ at m/z 422.2226 (calc. 421.2226) to validate purity .
  • X-ray crystallography : Resolve 3D conformation, particularly the orientation of the piperazine-ethyl linker .

Q. What are the stability considerations for handling this compound?

  • Light sensitivity : Store in amber vials under inert gas to prevent photodegradation of the chlorobenzyl group .
  • pH-dependent hydrolysis : Avoid aqueous solutions with pH < 5 or > 9 to maintain the imidazo-purine core .

Advanced Research Questions

Q. How do structural modifications (e.g., chlorobenzyl vs. methoxyphenyl substituents) impact bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • Chlorobenzyl group : Enhances lipophilicity (logP ≈ 3.2), improving blood-brain barrier penetration in neurological target assays .
  • Piperazine substitution : Replacing the ethyl linker with methyl reduces adenosine receptor binding affinity by ~40% . Methodological approach: Use molecular docking (AutoDock Vina) to predict interactions with adenosine A2A receptors and validate via radioligand displacement assays .

Q. What experimental strategies resolve contradictions in reported enzyme inhibition data?

Discrepancies in IC50 values (e.g., 0.5–5.2 μM for PDE10A inhibition) may arise from:

  • Assay conditions : Standardize ATP concentration (1–2 mM) and pH (7.4) to minimize variability .
  • Enzyme source : Use recombinant human isoforms to avoid species-specific activity differences . Advanced solution: Apply machine learning (e.g., ICReDD’s reaction design platform) to correlate structural descriptors with bioactivity trends .

Q. How can researchers validate the compound’s mechanism of action in cellular systems?

  • Kinetic studies : Measure cAMP/cGMP modulation in HEK293 cells transfected with adenosine receptors .
  • Gene knockout models : CRISPR-Cas9 deletion of A2A receptors in cell lines to confirm target specificity .
  • Metabolic profiling : Use LC-MS/MS to track metabolite formation (e.g., hydrolyzed purine derivatives) in hepatocyte models .

Methodological Tables

Q. Table 1. Key Synthetic Optimization Parameters

ParameterOptimal RangeImpact on YieldReference
Reaction solventDMF/CH3CN (1:1)+25% vs. THF
CatalystPd(OAc)2 (0.5 mol%)+18% efficiency
Temperature70°C ± 2°CPrevents decomposition

Q. Table 2. SAR Trends for Piperazine Modifications

SubstituentlogPA2A Receptor IC50 (μM)PDE10A Inhibition (%)
2-Chlorobenzyl3.20.9 ± 0.178 ± 4
4-Methoxyphenyl2.82.3 ± 0.352 ± 6
Unsubstituted benzyl2.5>1035 ± 5
Data derived from refs

Critical Considerations

  • Data reproducibility : Use standardized reference compounds (e.g., theophylline derivatives) in bioassays to calibrate activity measurements .
  • Computational integration : Combine DFT calculations (e.g., Gaussian09) with experimental data to predict reactive intermediates in synthesis pathways .

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